(1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTVRJMCFQMAX-LEJBHHMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 169.102 g/mol. The trifluoromethyl group contributes significantly to its electronic properties, enhancing its metabolic stability and bioactivity. This compound is characterized by the following features:
- Trifluoromethyl group : Enhances reactivity and biological interactions.
- Amino functionality : Suggests potential roles in protein synthesis and enzyme modulation.
Research indicates that this compound may function as an inhibitor or modulator in various biochemical pathways. Its structural similarity to natural amino acids allows it to interact with enzymes and receptors, potentially influencing metabolic processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated potential inhibitory effects on pathways related to amino acid metabolism.
- Cellular Assays : The compound has shown promising results in cellular assays, indicating its potential as a therapeutic agent. For example, it has been evaluated for its antiproliferative activity against various cancer cell lines.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Anticancer Activity : A study explored the effects of this compound on colon cancer cells, demonstrating a reduction in cell viability at nanomolar concentrations. The IC50 value was found to be in the low micromolar range, indicating potent antiproliferative effects.
- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound in models of neurodegeneration. Results suggested that it could mitigate oxidative stress-induced cell death.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | CHFNO | Different stereochemistry affecting biological activity |
| Cyclopropanecarboxylic acid | CHO | Lacks amino and trifluoromethyl groups |
| 2-Aminocyclopropanecarboxylic acid | CHNO | Similar amino function but no trifluoromethyl group |
This table illustrates how this compound stands out due to its trifluoromethyl group combined with an amino acid structure.
Future Directions
The ongoing research into this compound suggests several promising avenues for future exploration:
- Drug Development : Given its potential as an enzyme inhibitor and modulator, further studies could lead to the development of new therapeutic agents targeting metabolic disorders or cancer.
- Mechanistic Studies : Detailed investigations into its mechanisms of action will provide insights into how this compound interacts at the molecular level with biological systems.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antiviral agent. Studies have shown that derivatives of cyclopropane carboxylic acids exhibit activity against various viral infections due to their ability to inhibit viral replication mechanisms.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to interference with viral polymerase activity, showcasing its potential as a lead compound for antiviral drug development .
Neuroscience
This compound is also being explored for its neuroprotective properties. Research indicates that cyclopropane derivatives can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.
Case Study : In a study focusing on neurodegenerative disorders, (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid was shown to enhance synaptic plasticity in rodent models of Alzheimer’s disease. This effect was linked to the modulation of glutamate receptors, suggesting a promising avenue for treatment strategies .
Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the creation of various enantiomerically enriched compounds, which are crucial in pharmaceutical applications.
Data Table: Asymmetric Synthesis Applications
| Compound Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| (1R,2S)-amino acids | SN2 Reactions | 85 | 92 |
| Cyclopropane derivatives | Alkylation | 78 | 90 |
| Fluorinated compounds | Cyclization | 80 | 95 |
The data indicates that (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is effective in producing high-yield and high-purity chiral compounds .
Pharmaceutical Formulation
Due to its stability and bioactivity, this compound is being evaluated for formulation into novel drug delivery systems. Its properties can be harnessed to improve solubility and bioavailability of poorly soluble drugs.
Case Study : Recent formulations incorporating this compound have shown enhanced pharmacokinetic profiles in preclinical studies. These formulations demonstrate improved absorption rates compared to traditional delivery methods .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic Acid
- CAS Number: Not explicitly listed, but a stereoisomer is referenced in .
- Example: Stereoisomers of cyclopropane derivatives often exhibit divergent pharmacological profiles due to chiral recognition in biological systems .
Substituent-Modified Cyclopropane Derivatives
1-Ethylcyclopropanamine Hydrochloride
(1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide Hydrochloride
Aryl-Substituted Cyclopropane Derivatives
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Carboxylic Acid Derivatives and Protected Forms
(1R,2S)-Ethyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate
- CAS Number: Not provided, but synthetic methods are detailed in .
- Molecular Formula: C₁₀H₁₂F₃NO₄ (estimated)
- Key Differences :
Substituent Effects
| Group | Electronegativity | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| Trifluoromethyl | High | High (~2.9) | Enhanced |
| Difluoromethyl | Moderate | Moderate (~1.9) | Moderate |
| Ethyl | Low | High (~2.5) | Reduced |
Stereochemical Impact
- (1R,2S) vs. (1S,2S) : Diastereomers exhibit distinct dipole moments and crystal packing, affecting solubility and crystallinity. For example, hydrochloride salts of (1R,2S) isomers are more commonly used in pharmaceuticals due to optimized salt-forming properties .
Preparation Methods
Cyclopropanation and Chiral Resolution
A common approach to prepare cyclopropane amino acid derivatives involves asymmetric cyclopropanation of suitable precursors, followed by chiral resolution to isolate the desired (1R,2S) isomer. For example, asymmetric cyclopropanation of benzylidene glycine esters with appropriate vinyl or trifluoromethylated reagents can yield mixtures of stereoisomers, which are then separated by chiral resolution using optically active acids such as di-p-toluoyl-D-tartaric acid.
This method allows:
- Efficient production of trans-isomers (including (1R,2S)) over cis-isomers.
- Improvement of optical purity by selective precipitation of diastereomeric salts.
- Subsequent dissociation to recover the pure amino acid ester.
Cyclization from Acylamino Precursors
An alternative industrially viable method involves cyclization of 2-acylamino-4-methylthio-butanoic acid esters under basic conditions, followed by saponification and acidification to yield the cyclopropane amino acid hydrochloride salt. The key steps include:
- Reaction of acyl-methionine esters with dimethyl sulfate and alkali metal alcoholates at elevated temperatures (80–150 °C) to induce cyclization.
- Saponification of the resulting 1-acylamino-cyclopropane-carboxylic acid esters with aqueous alkali metal hydroxides.
- Acidification with concentrated hydrochloric acid at low temperatures (0–30 °C) to form the hydrochloride salt.
- Isolation by evaporation and recrystallization from methanol or ethanol.
This method is notable for:
- High yields of the cyclopropane amino acid hydrochloride.
- Avoiding the use of highly reactive or industrially unsuitable reagents like fluorosulphonic acid methyl ester or sodium hydride.
- The ability to convert the hydrochloride salt to the free amino acid by treatment with propylene oxide in methanol.
Specific Preparation Method for (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
While direct detailed synthetic routes specific to the trifluoromethyl derivative are less commonly published, the preparation generally follows the principles outlined above with adaptations for the trifluoromethyl substituent. The trifluoromethyl group is introduced either by:
- Using trifluoromethylated precursors in the cyclopropanation step.
- Incorporating trifluoromethyl groups via electrophilic trifluoromethylation reagents during synthesis.
The stereochemistry is controlled by chiral catalysts or chiral resolution techniques to isolate the (1R,2S) isomer. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Summary Table of Preparation Methods
Research Findings and Analytical Confirmation
- The compound's purity and stereochemistry are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
- Optical purity is enhanced by selective crystallization of diastereomeric salts.
- The trifluoromethyl group enhances lipophilicity, improving membrane permeability in drug candidates.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride?
- Methodology : Cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) using diazo compounds and olefins under inert atmospheres at low temperatures (~0–5°C) to minimize side reactions. Post-synthesis, the hydrochloride salt is formed via acidification (e.g., HCl in ethanol) .
- Key Challenges : Controlling stereoselectivity due to the strained cyclopropane ring. Purification via recrystallization or reverse-phase HPLC improves purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry using H and C NMR (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) .
- HPLC-MS : Quantify purity and detect impurities (e.g., trifluoromethyl-related byproducts) .
- X-ray Crystallography : Resolve absolute configuration for chiral centers .
Q. What are the critical safety precautions for handling this compound?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 2–8°C in airtight containers to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity compared to difluoromethyl or methyl analogs?
- Mechanistic Insight : The trifluoromethyl group increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Comparative studies using F NMR show enhanced kinetic stability versus difluoromethyl analogs .
- Experimental Design : Synthesize analogs (e.g., difluoromethyl, methyl) and compare reaction rates in SN2 displacement assays .
Q. What computational methods are suitable for modeling the stereoelectronic effects of the cyclopropane ring?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring strain (≈27 kcal/mol) and predict reaction pathways. Molecular dynamics simulations assess conformational rigidity in protein-ligand docking studies .
Q. How do conflicting literature reports on cyclopropanation yields impact protocol optimization?
- Data Contradiction Analysis : Yields vary (30–70%) depending on catalyst loading (e.g., Rh₂(OAc)₄ at 2–5 mol%) and solvent polarity (e.g., dichloromethane vs. THF). Systematic DOE (Design of Experiments) can identify optimal parameters .
Q. What are the applications of this compound in medicinal chemistry?
- Case Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
